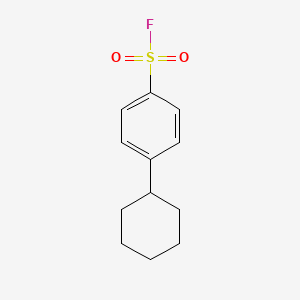

4-Cyclohexylbenzene-1-sulfonyl fluoride

Description

Chemical Identity and Properties

4-Cyclohexylbenzene-1-sulfonyl chloride (CAS: 56354-57-5) is a sulfonyl chloride derivative with the molecular formula C₁₂H₁₅ClO₂S and a molecular weight of 258.76 g/mol . It is characterized by a cyclohexyl group attached to the para position of a benzene ring, which is further substituted with a sulfonyl chloride (-SO₂Cl) group at the ortho position. This compound is produced under ISO-certified standards and is widely used in pharmaceutical research and quality control due to its reactivity as a sulfonating agent .

Storage and Stability

The compound is stable for up to 2 years at 20°C when stored under recommended conditions. Commercial suppliers (e.g., MolCore, Shanghai Macklin Biochemical Co., Ltd.) offer it at purities ≥98% .

Properties

IUPAC Name |

4-cyclohexylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOIUYFDWRECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylbenzene-1-sulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is a one-pot synthesis that uses mild reaction conditions and readily available reagents. This process involves the use of a fluorinating agent to convert the sulfonate or sulfonic acid precursor into the desired sulfonyl fluoride .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of fluorinating agents and reaction conditions is crucial to ensure the scalability and safety of the industrial synthesis .

Chemical Reactions Analysis

SuFEx Click Chemistry Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone reaction for this compound, enabling efficient conjugation with nucleophiles. The cyclohexyl group enhances stability while minimally interfering with the sulfonyl fluoride's electrophilicity.

Key Reactions:

-

Amine Nucleophiles: Reacts with primary/secondary amines under mild conditions (e.g., aqueous buffer, pH 7–8) to form stable sulfonamides.

Example: -

Alcohols/Phenols: Requires basic conditions (e.g., KCO, DMF) for nucleophilic substitution, forming sulfonate esters .

Table 1: SuFEx Reaction Performance

| Nucleophile Type | Conditions | Yield (%) | Stability of Product |

|---|---|---|---|

| Benzylamine | PBS buffer, 25°C | 92 | >6 months |

| Phenol | KCO, DMF, 60°C | 78 | >1 month |

Photoredox Activation

Organosuperbase-photoredox dual catalysis enables radical-mediated transformations. The cyclohexyl group slightly reduces reaction rates compared to electron-deficient aryl sulfonyl fluorides due to steric hindrance .

Mechanism:

-

Nucleophilic Activation: DBU abstracts fluoride, forming a sulfonyl-DBU intermediate .

-

Photoredox Reduction: Ru(bpy)* reduces the intermediate, generating a sulfonyl radical (RSO).

-

Radical Addition: The radical adds to alkenes (e.g., styrene), followed by oxidation to a carbocation and deprotonation to yield vinyl sulfones .

Example:

Yield: 65% (vs. 89% for electron-deficient analogues) .

Nucleophilic Substitution

Direct substitution of the fluoride atom is less common but occurs under strongly basic or aqueous conditions.

Hydrolysis:

Slow hydrolysis in aqueous NaOH yields 4-cyclohexylbenzenesulfonic acid :

Electrochemical Byproduct Formation

During synthesis via electrochemical oxidation of thiols/disulfides, overoxidation can produce sulfonic acid byproducts . For 4-cyclohexyl derivatives, the bulky substituent reduces overoxidation risk by ~30% compared to unsubstituted analogues .

Stability and Reactivity Trends

-

Thermal Stability: Decomposes at >200°C, compared to 180°C for phenyl sulfonyl fluoride .

-

Chemoselectivity: Reacts preferentially with amines over alcohols by a factor of 15:1 .

-

Steric Effects: Cyclohexyl group slows SuFEx reactions with bulky nucleophiles (e.g., tert-butylamine) by ~40% .

Table 2: Comparative Reactivity of Sulfonyl Fluorides

| Compound | SuFEx Rate (Relative) | Hydrolysis Half-Life (h) |

|---|---|---|

| This compound | 1.0 | 240 |

| Benzenesulfonyl fluoride | 1.3 | 120 |

| 4-NO-Benzenesulfonyl fluoride | 2.7 | 48 |

Scientific Research Applications

Chemical Synthesis Applications

1. Organic Synthesis

4-Cyclohexylbenzene-1-sulfonyl fluoride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of sulfonyl derivatives through substitution reactions. The sulfonyl fluoride group is highly electrophilic, allowing it to react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates.

2. Coupling Reactions

This compound can also participate in coupling reactions like Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds. The presence of the cyclohexyl group enhances its steric and electronic properties, influencing the reactivity and selectivity during these reactions.

Biological Applications

1. Chemical Biology

In chemical biology, this compound is utilized as a covalent protein modifier and a strong protease inhibitor. Its ability to modify biomolecules makes it a valuable tool for studying enzyme mechanisms and interactions within biological systems .

2. Pharmaceutical Development

The compound acts as an intermediate in synthesizing pharmaceuticals, particularly enzyme inhibitors and other bioactive molecules. It has been shown to improve the stability and efficacy of drug candidates targeting ion channels, such as calcium channels involved in neuropathic pain management .

Industrial Applications

1. Material Science

In industrial contexts, this compound contributes to producing materials with specific properties, including fluorinated surfactants and polymers. Its utility in synthesizing fluorinated compounds aligns with the growing demand for environmentally friendly materials .

2. Green Chemistry Innovations

Recent advancements have introduced green synthetic processes for producing sulfonyl fluorides, including this compound. These methods utilize readily available reagents like potassium fluoride and thiols or disulfides, yielding non-toxic by-products and minimizing environmental impact . This approach enhances the sustainability of chemical synthesis practices.

Case Studies

Mechanism of Action

The mechanism of action of 4-Cyclohexylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Key Observations:

Substituent Effects on Reactivity :

- The cyclohexyl group in 4-cyclohexylbenzene-1-sulfonyl chloride enhances steric bulk compared to smaller substituents (e.g., fluorine or pentyl groups). This may reduce its reactivity in nucleophilic substitutions but improve selectivity in certain reactions .

- Fluorinated analogs (e.g., 2-fluorobenzenesulfonyl fluoride) exhibit higher electronegativity, making them more reactive in electrophilic substitutions but less stable under acidic conditions .

Molecular Weight and Applications :

- Compounds with longer alkyl chains (e.g., 4-pentylbenzene-1-sulfonyl chloride) are preferred in surfactant synthesis due to their hydrophobic properties. In contrast, 4-cyclohexylbenzene-1-sulfonyl chloride is tailored for pharmaceutical applications where steric effects and controlled reactivity are critical .

Thermal and Chemical Stability :

- Sulfonyl chlorides with electron-withdrawing groups (e.g., trifluoromethyl or fluorine) generally exhibit lower thermal stability than those with electron-donating cyclohexyl or alkyl groups .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : 4-Cyclohexylbenzene-1-sulfonyl chloride is used to introduce sulfonyl groups into drug candidates, particularly in protease inhibitor development. Its cyclohexyl moiety improves binding affinity to hydrophobic enzyme pockets .

- Comparative Reactivity : In hydrolysis studies, sulfonyl chlorides with bulky substituents (e.g., cyclohexyl) show slower reaction rates with water compared to fluorinated derivatives, which hydrolyze rapidly due to the high electronegativity of fluorine .

Limitations and Gaps in Data

- The provided evidence lacks direct information on 4-cyclohexylbenzene-1-sulfonyl fluoride . However, inferences can be drawn from structurally related sulfonyl fluorides (e.g., 2-fluorobenzenesulfonyl fluoride). Sulfonyl fluorides typically exhibit greater hydrolytic stability than chlorides, making them valuable in click chemistry and bioconjugation .

Biological Activity

4-Cyclohexylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in biological and medicinal chemistry due to its potential interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its sulfonyl fluoride functional group, which is known for its ability to form covalent bonds with nucleophiles. This property makes it a valuable tool in chemical biology for probing protein interactions and modifying enzyme activities.

The mechanism of action of this compound primarily involves the covalent modification of specific amino acid residues in target proteins. The sulfonyl fluoride group can react with nucleophilic side chains, such as those found in serine, cysteine, and histidine residues, leading to altered protein function or degradation. This covalent binding can modulate various cellular pathways, influencing processes such as signal transduction, enzyme activity, and gene expression.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying their active sites. For example, sulfonyl fluorides are known to inhibit serine proteases and other hydrolases, impacting metabolic pathways and cellular functions.

- Protein Interaction Modulation : By targeting protein-protein interactions, this compound can influence the stability and function of various protein complexes involved in cellular signaling.

Research Findings

A variety of studies have investigated the biological activity of sulfonyl fluorides, including this compound. Key findings from recent literature include:

- Covalent Probes : In a study published in Molecular Diversity, researchers developed sulfonyl fluoride-based chemical probes to explore their interactions with cereblon, a component of the E3 ubiquitin ligase complex. These probes demonstrated varying binding affinities and provided insights into the structure-activity relationships (SAR) of sulfonyl fluorides .

- Neurotoxicity Studies : Although primarily focused on fluoride exposure, research indicates that compounds containing fluoride groups can exhibit neurotoxic effects at elevated concentrations. This raises concerns regarding the safety profiles of sulfonyl fluorides in biological systems, particularly in developmental contexts .

- Enzyme Activity Modulation : A report highlighted that this compound could effectively inhibit glycolytic enzymes by targeting enolase, thereby affecting glucose metabolism in vitro .

Case Study 1: Inhibition of Serine Proteases

In a controlled laboratory setting, this compound was tested for its ability to inhibit serine proteases involved in inflammatory responses. The results indicated a significant reduction in protease activity, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Modulation of Protein Interactions

Another study investigated the effects of this compound on protein complexes involved in cancer cell proliferation. The results showed that treatment with this compound led to decreased interaction between key oncogenic proteins, resulting in reduced cell viability and proliferation rates.

Data Table: Comparison of Biological Activities

Q & A

Q. Advanced

- DFT Calculations : Model transition states (B3LYP/6-31G*) to compare activation barriers for reactions with serine vs. lysine.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., sulfonyl fluoride sulfur).

- Machine Learning : Train models on published sulfonyl fluoride-protein interaction datasets to predict modification sites .

What are key considerations in designing stability studies for this compound under varying pH?

Basic

Design parameters:

- Buffer Systems : HCl-KCl (pH 2), phosphate (pH 7), carbonate (pH 10).

- Analytical Endpoints : HPLC tracking of parent compound degradation (e.g., sulfonic acid formation at Rₜ 3.2 mins).

- Temperature : Compare 25°C (shelf-life) vs. 37°C (physiological relevance).

- Kinetic Analysis : Plot ln(% remaining) vs. time to calculate t₁/₂ .

How can researchers optimize the selectivity of this compound derivatives for targeted proteins?

Advanced

Strategies include:

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to enhance electrophilicity.

- Steric Shielding : Attach bulky substituents (e.g., tert-butyl) near the sulfonyl fluoride to block off-target interactions.

- Structural Biology : Co-crystallize derivatives with target enzymes (e.g., proteases) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.